
2-Anilinoethene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilinoethene-1-sulfonyl fluoride is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as chemical biology, medicinal chemistry, and materials science. The presence of both an aniline group and a sulfonyl fluoride group in its structure provides it with distinctive chemical properties that are exploited in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoethene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of aniline with ethenesulfonyl fluoride under mild conditions. This reaction typically requires a base such as triethylamine to facilitate the nucleophilic attack of the aniline on the sulfonyl fluoride group .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfonyl chlorides as intermediates. These intermediates are then subjected to a fluoride-chloride exchange reaction using reagents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Anilinoethene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl sulfonates, and alkenyl sulfonates.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, sulfonyl fluorides generally exhibit resistance to reduction due to the stability of the sulfur-fluorine bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, phenoxides, and enolates are commonly used under mild conditions to achieve high yields of the desired products.
Oxidation and Reduction: Specific conditions for oxidation and reduction reactions may vary, but the stability of the sulfonyl fluoride group often requires strong oxidizing or reducing agents.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Aryl Sulfonates: Formed from the reaction with phenoxides.
Alkenyl Sulfonates: Formed from the reaction with enolates.
Wissenschaftliche Forschungsanwendungen
2-Anilinoethene-1-sulfonyl fluoride has found significant applications in various fields:
Medicinal Chemistry: Employed in the development of covalent inhibitors for enzymes, particularly serine proteases, due to its ability to form stable sulfonyl enzyme derivatives.
Materials Science: Utilized in the synthesis of functional materials and polymers, leveraging its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of 2-Anilinoethene-1-sulfonyl fluoride involves the covalent modification of nucleophilic residues in proteins. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues, forming a stable sulfonyl enzyme derivative. This modification can inhibit the activity of enzymes such as serine proteases by blocking their active sites . Additionally, the compound can target other nucleophilic residues, including threonine, lysine, tyrosine, cysteine, and histidine, depending on the context and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Ethenesulfonyl Fluoride: Another sulfonyl fluoride with similar reactivity but different applications in click chemistry and materials science.
4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): A serine protease inhibitor with similar inhibitory properties but different structural features.
Uniqueness: 2-Anilinoethene-1-sulfonyl fluoride is unique due to the presence of both an aniline group and a sulfonyl fluoride group, which provides it with distinctive chemical properties. Its ability to covalently modify a wide range of nucleophilic residues in proteins makes it a versatile tool in chemical biology and medicinal chemistry .
Eigenschaften
CAS-Nummer |
60538-08-1 |
|---|---|
Molekularformel |
C8H8FNO2S |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-anilinoethenesulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO2S/c9-13(11,12)7-6-10-8-4-2-1-3-5-8/h1-7,10H |
InChI-Schlüssel |
BXKKKGBTVZJIIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC=CS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


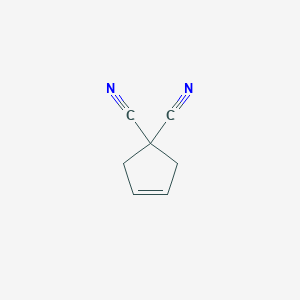
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)

![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
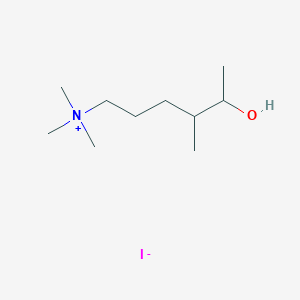
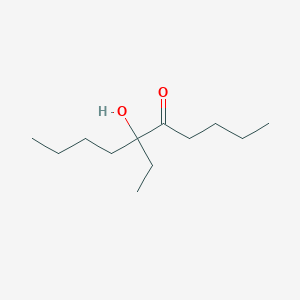
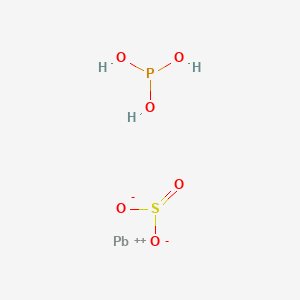
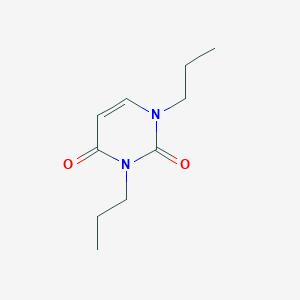
![3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile](/img/structure/B14614119.png)
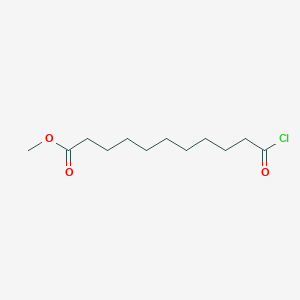
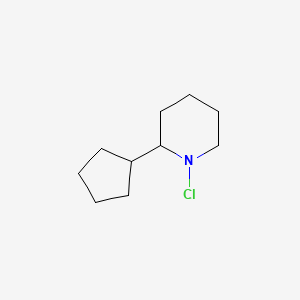
![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)
